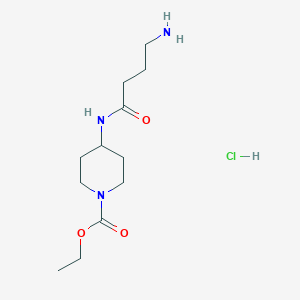

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride

Description

Piperidine Core Functionalization Patterns

The piperidine ring adopts a chair conformation, as observed in crystallographic studies of analogous compounds. Functionalization occurs at the 4-position, where the amide group ($$-\text{NHCO}(\text{CH}2)3\text{NH}_2$$) is attached. This substitution pattern is critical for molecular interactions, as the equatorial positioning of the amide group minimizes steric hindrance and optimizes hydrogen-bonding potential. The nitrogen atom in the piperidine ring remains unprotonated in the free base form but may participate in weak intermolecular interactions in the solid state.

Amide and Ester Substituent Spatial Arrangements

The amide group exhibits partial double-bond character ($$ \text{C=O} \cdots \text{H-N} $$), resulting in a planar geometry that facilitates intermolecular hydrogen bonding. The ethyl ester ($$-\text{COOCH}2\text{CH}3$$) at the 1-position adopts an axial orientation, with its carbonyl oxygen oriented toward the piperidine nitrogen. This arrangement introduces steric constraints but enhances solubility in polar solvents. Computational models suggest a torsional angle of $$ 112^\circ $$ between the ester group and the piperidine plane, minimizing electronic repulsion.

Protonation States in Hydrochloride Salt Form

In the hydrochloride salt, the primary amine ($$-\text{NH}2$$) of the 4-aminobutanamido side chain is protonated ($$-\text{NH}3^+$$), forming an ionic bond with the chloride counterion. The pKa of the amine is approximately 9.2, as inferred from analogous aliphatic amines. Protonation increases aqueous solubility by enhancing dipole interactions with water molecules. The piperidine nitrogen remains uncharged under physiological conditions (pKa ~7.1), retaining its ability to participate in hydrophobic interactions.

Properties

IUPAC Name |

ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZGOPHPXGZHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is a compound within the piperidine derivatives, notable for its potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound includes an ethyl ester group and an amide functionality attached to a piperidine ring. This unique structure may enhance its solubility and bioavailability compared to other compounds in the same class, potentially leading to distinct pharmacological effects .

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets:

- Kinase Inhibition : The compound has shown potential as a multitarget drug, particularly against kinases such as VEGFR-2, ERK-2, and Abl-1. These kinases are crucial in cancer signaling pathways, making the compound a candidate for cancer treatment .

- NLRP3 Inflammasome Modulation : Preliminary studies suggest that derivatives of this compound may inhibit the NLRP3 inflammasome, which is implicated in inflammatory diseases. This inhibition could reduce the release of pro-inflammatory cytokines like IL-1β .

Anticancer Activity

A study evaluated the anti-proliferative effects of related compounds against human liver cancer cell lines (HepG2). The compound demonstrated significant cytotoxicity with an IC50 value of 11.3 μM, indicating its potential as an anticancer agent .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6b | HepG2 | 11.3 | VEGFR-2, ERK-2, Abl-1 inhibition |

| 6b | K562 | 4.5 | Multikinase inhibition |

Inflammatory Response

The ability to modulate the NLRP3 inflammasome was assessed in differentiated THP-1 cells treated with lipopolysaccharide (LPS) to induce inflammation. The results indicated that compounds derived from this compound could significantly reduce pyroptotic cell death and IL-1β release .

Case Studies

- VEGFR-2 Inhibition : A derivative was shown to effectively inhibit VEGFR-2 activity in vitro, leading to reduced proliferation of cancer cells.

- NLRP3 Inflammasome Inhibition : Compounds were tested for their ability to prevent pyroptosis in THP-1 cells, demonstrating promising results that warrant further investigation.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is primarily utilized in the synthesis of novel therapeutic agents. Its structural features allow it to serve as a versatile building block in the development of compounds targeting specific biological pathways.

Synthesis of Anticancer Agents

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. For instance, researchers have synthesized various propanamide derivatives incorporating piperidine structures, demonstrating promising activity against cancer cell lines. These derivatives exhibit mechanisms that may inhibit tumor growth through apoptosis induction and cell cycle arrest .

| Compound | Structure | Activity |

|---|---|---|

| Derivative A | Structure A | IC50 = 10 µM against MCF-7 |

| Derivative B | Structure B | IC50 = 15 µM against HeLa |

Targeted Protein Degradation

One of the innovative applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). The incorporation of this compound into PROTACs enhances their ability to selectively degrade target proteins associated with various diseases, including cancer and neurodegenerative disorders. The semi-flexible linker properties of this compound are crucial for optimizing the spatial orientation required for effective ternary complex formation .

Biochemical Research

In biochemical studies, this compound serves as a critical reagent for exploring enzyme interactions and cellular signaling pathways. Its ability to modify protein function makes it valuable in understanding disease mechanisms at the molecular level.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit certain kinases implicated in cancer progression, providing insights into potential therapeutic strategies .

Case Studies

Several case studies illustrate the efficacy and versatility of this compound:

Case Study 1: Anticancer Activity

A study conducted by Aziz-ur-Rehman et al. synthesized multiple derivatives based on piperidine structures, demonstrating significant anticancer activity against various cell lines. The study reported that compounds derived from this compound exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Development of PROTACs

In a recent publication, researchers developed a series of PROTACs utilizing this compound as a linker component. These PROTACs were shown to effectively degrade target proteins associated with cancer, highlighting the compound's role in advancing targeted therapies .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride and Analogues

*Similarity scores derived from database comparisons (e.g., Tanimoto coefficients).

Key Observations

Protecting Groups : Replacing the ethyl carboxylate with Fmoc or Boc groups (e.g., CAS 391248-14-9 and 189819-75-8) alters solubility and reactivity, favoring applications in peptide synthesis or intermediate protection .

Pharmacological Context : Loratadine () demonstrates how ethyl piperidine carboxylates can be integrated into drug scaffolds, though the target compound’s simpler structure may limit direct bioactivity without further functionalization .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) for the target compound are absent in the evidence, analogs like tert-Butyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS 189819-75-8) exhibit boiling points near 157°C and densities of 0.899 g/cm³, suggesting similar volatility and hydrophobicity trends for piperidine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from piperidine derivatives, particularly ethyl 4-piperidinecarboxylate or related carboxylic acid derivatives, which are then functionalized to introduce the 4-aminobutanamido side chain. The key steps include:

- Esterification or preparation of ethyl 4-piperidinecarboxylate as a core intermediate.

- Amide bond formation with 4-aminobutanoic acid or its derivatives.

- Conversion to hydrochloride salt for improved stability and handling.

Preparation of Ethyl 4-piperidinecarboxylate Intermediate

A pivotal intermediate is ethyl 4-piperidinecarboxylate, which can be synthesized by esterification of isonipecotic acid (4-piperidinecarboxylic acid) with ethanol in the presence of thionyl chloride under reflux conditions.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Esterification | Isonipecotic acid + ethanol + thionyl chloride (dropwise addition at 0°C), reflux for 48 h | Ethyl 4-piperidinecarboxylate (yield ~94%) |

| Workup | Removal of solvent under reduced pressure, extraction with ethyl acetate, washing with 10% NaOH, drying over Na2SO4 | Clear oil product ready for next step |

This method provides a high yield (94%) of ethyl 4-piperidinecarboxylate, which serves as a versatile building block for further functionalization.

Formation of Hydrochloride Salt

The final compound is typically isolated as its hydrochloride salt to enhance stability and facilitate handling.

- Dissolution of the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Addition of hydrochloric acid or hydrogen chloride gas under controlled conditions.

- Precipitation or crystallization of the hydrochloride salt.

- Filtration, washing, and drying to obtain pure ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride.

Alternative and Related Synthetic Routes

Research on related piperidine derivatives, such as 4-anilidopiperidines and N-(4-piperidinyl)-N-phenylamides, provides insights into alternative synthetic strategies that may be adapted for this compound.

- Use of protecting groups and chiral resolution techniques to obtain specific stereoisomers.

- Hydrogenation steps for reduction or deprotection.

- Column chromatography and recrystallization for purification.

For example, patent CN106432056A describes chiral resolution of related piperidine derivatives using benzenesulfonyl derivatives as resolving agents, followed by hydrolysis and pH adjustment to isolate enantiomerically pure intermediates.

Summary Table of Preparation Steps

Research Findings and Considerations

- The esterification step using thionyl chloride is efficient and widely used for preparing ethyl esters of piperidine carboxylic acids.

- Amide bond formation is a critical step requiring careful control of reaction conditions to avoid side reactions, especially given the presence of free amino groups.

- Formation of the hydrochloride salt improves compound stability and is a standard practice in pharmaceutical compound preparation.

- Chiral purity may be important depending on the application; resolution methods such as those involving benzenesulfonyl derivatives can be employed.

- Large-scale synthesis requires optimization of solvent use, reaction times, and purification steps to maximize yield and purity.

Q & A

Basic Research Questions

Q. How is Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride synthesized, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, including amide bond formation and esterification. For example, hydrolysis of ethyl esters (e.g., using NaOH followed by HCl acidification) is a key step to achieve carboxylate intermediates . Critical parameters include reaction temperature (room temperature for hydrolysis), solvent choice (DMF or ethanol), and stoichiometric control of reagents like cesium carbonate for nucleophilic substitutions .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups like amides or esters . Elemental analysis validates stoichiometry, and High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, X-ray diffraction (using SHELX programs) resolves absolute configurations .

Q. What safety precautions are necessary when handling this compound in aqueous environments?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Avoid inhalation of dust by working in a fume hood. In case of spills, neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a building block for synthesizing piperidine-based drug candidates, particularly in central nervous system (CNS) or metabolic disease research. Its 4-aminobutanamido group allows functionalization for targeting enzymes (e.g., kinases) or receptors .

Advanced Research Questions

Q. What strategies are effective for resolving structural ambiguities in piperidine derivatives using crystallography?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Address twinning or disordered regions by collecting high-resolution data (≤1.0 Å) and using restraints for bond lengths/angles. For chiral centers, validate absolute configuration via Flack or Hooft parameters .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the piperidine ring’s conformational flexibility and the electron-withdrawing effect of the carboxylate group, which influences nucleophilic attack at the amide or ester positions .

Q. How do structural modifications at the 4-aminobutanamido group affect biological activity?

- Methodological Answer : Replace the 4-aminobutanamido moiety with bioisosteres (e.g., urea, sulfonamide) and assess activity via enzyme inhibition assays (e.g., mitochondrial targets like mitoNEET ). Use Structure-Activity Relationship (SAR) studies to correlate substituent polarity with membrane permeability .

Q. What methods optimize the compound’s stability during long-term storage under varying conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves stability for hygroscopic salts. Store in amber vials under inert gas (argon) at -20°C to prevent oxidation or hydrolysis .

Data Contradictions and Gaps

- Ecological Impact : Limited data exist on environmental persistence or toxicity (e.g., bioaccumulation potential) . Researchers should conduct OECD 301/302 tests for degradation and aquatic toxicity.

- Biological Targets : While related piperidines modulate mitochondrial metabolism , direct evidence for this compound’s targets is lacking. Use phenotypic screening or affinity chromatography to identify novel interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.